molecular formula C28H27N5O3 B2869500 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1189684-27-2

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2869500
CAS No.: 1189684-27-2
M. Wt: 481.556
InChI Key: YYGRWHOYOQYAIF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a triazolo[4,3-a]quinoxaline core substituted with a 3,5-dimethylphenoxy group at position 4 and an N-(2,4,6-trimethylphenyl)acetamide moiety at position 2. The triazoloquinoxaline system is a bicyclic heteroaromatic scaffold that combines a triazole ring fused to a quinoxaline, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-16-10-17(2)14-21(13-16)36-27-26-31-32(28(35)33(26)23-9-7-6-8-22(23)29-27)15-24(34)30-25-19(4)11-18(3)12-20(25)5/h6-14H,15H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRWHOYOQYAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom with a phenoxy group, often using a phenol derivative and a suitable base.

    Acylation: The final step involves the acylation of the intermediate compound with an acylating agent to introduce the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Application/Use Key Properties
Target Compound Triazolo[4,3-a]quinoxaline 3,5-Dimethylphenoxy; N-(2,4,6-trimethylphenyl)acetamide Hypothetical: Anticonvulsant/Pesticide High lipophilicity; Steric hindrance from trimethylphenyl group
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazoline 2,4-Dichlorophenylmethyl; Acetamide Anticonvulsant (reported) Electron-withdrawing Cl groups enhance receptor affinity
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolopyrimidine 2,6-Difluorophenyl; Sulfonamide Herbicide Triazole-sulfonamide synergy for ALS enzyme inhibition
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone 2,6-Dimethylphenyl; Methoxyacetamide Fungicide Methoxy group enhances systemic activity

Functional Group Analysis

  • Triazoloquinoxaline vs. Triazoloquinoxalines may exhibit stronger π-π stacking interactions in biological systems.
  • Substituent Effects: The 3,5-dimethylphenoxy group in the target contrasts with 2,4-dichlorophenyl in Compound 1. Chlorine atoms increase electronegativity and binding to hydrophobic pockets, while methyl groups may reduce toxicity . The 2,4,6-trimethylphenyl acetamide substituent provides greater steric hindrance compared to the 2,6-dimethylphenyl group in oxadixyl, possibly reducing off-target interactions .

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity : The target compound’s logP is likely higher than flumetsulam due to multiple methyl groups, favoring blood-brain barrier penetration (anticipating CNS activity) or cuticular absorption (if pesticidal).
  • Metabolic Stability : Methyl groups may slow oxidative metabolism compared to chlorinated analogs, extending half-life .

Research Findings and Hypotheses

  • Anticonvulsant Potential: Compound 1 (quinazoline-based) demonstrated anticonvulsant activity in preclinical models, suggesting the target’s triazoloquinoxaline core could modulate GABA receptors or sodium channels with improved efficacy .
  • Pesticidal Activity : Flumetsulam and oxadixyl inhibit acetolactate synthase (ALS) and RNA polymerase, respectively. The target’s triazole ring and acetamide group may similarly disrupt fungal or plant metabolic pathways .

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic compound characterized by a complex structure that includes a triazoloquinoxaline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C27H25N5O4
  • Molecular Weight : 483.5 g/mol
  • CAS Number : 1189954-50-4

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity and antiviral properties. The triazoloquinoxaline scaffold is known for diverse biological activities and serves as a promising template for drug discovery.

Anticancer Activity

Recent studies have demonstrated that compounds within the triazoloquinoxaline family exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study evaluating the viability of the A375 melanoma cell line revealed that certain derivatives of the triazoloquinoxaline scaffold reduced cell viability significantly at concentrations as low as 10 µM. Specifically:

  • Compound 4 showed a reduction in A375 cell viability to 6% at 10 µM, indicating potent anticancer activity .

Case Studies

  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines (A375 melanoma) demonstrated that selected derivatives exhibited less than 20% residual cell viability at concentrations around 10 µM. This suggests a strong potential for further development as anticancer agents.
  • Antiviral Activity :
    • The antiviral potential of related quinoxaline compounds has also been investigated. For example, derivatives were tested against HIV and exhibited promising results with EC50 values indicating effective viral replication inhibition .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamideContains ethyl group instead of methylDifferent biological activity profile
2-[4-(chlorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(methyl)acetamideContains chlorine substituentMay exhibit enhanced potency against certain targets

While specific mechanisms for this compound remain under investigation, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the triazole ring may enhance interactions with biological targets such as kinases or other enzymes involved in cancer progression.

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